molecular formula C16H21ClO2 B12551605 2-[(Non-1-en-1-yl)oxy]benzoyl chloride CAS No. 144210-00-4

2-[(Non-1-en-1-yl)oxy]benzoyl chloride

Katalognummer: B12551605
CAS-Nummer: 144210-00-4
Molekulargewicht: 280.79 g/mol
InChI-Schlüssel: YWLKYVRATHFGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Non-1-en-1-yl)oxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a non-1-en-1-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride typically involves the reaction of benzoyl chloride with non-1-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Non-1-en-1-yl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Benzoic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-[(Non-1-en-1-yl)oxy]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

    Materials Science: Used in the preparation of polymers and resins with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl Chloride: A simpler compound with similar reactivity but lacks the non-1-en-1-yloxy group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid: Another benzoyl chloride derivative with different substituents.

Uniqueness

2-[(Non-1-en-1-yl)oxy]benzoyl chloride is unique due to the presence of the non-1-en-1-yloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable for specific applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

144210-00-4

Molekularformel

C16H21ClO2

Molekulargewicht

280.79 g/mol

IUPAC-Name

2-non-1-enoxybenzoyl chloride

InChI

InChI=1S/C16H21ClO2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-13H,2-7H2,1H3

InChI-Schlüssel

YWLKYVRATHFGKS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC=COC1=CC=CC=C1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.